molecular formula C6H4N4O2 B2812964 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-14-9

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2812964
CAS No.: 31040-14-9
M. Wt: 164.124
InChI Key: GIGSHORTMYGUNA-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 6-position of the triazolo[1,5-a]pyridine ring system.

Mechanism of Action

Target of Action

The primary target of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is the A2a adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

this compound interacts with its target, the A2a adenosine receptor, serving as an effector

Result of Action

It has been suggested that this compound possesses antiseptic activity , which could imply a potential role in combating bacterial infections.

Preparation Methods

Comparison with Similar Compounds

Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-7-4-8-9(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGSHORTMYGUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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